3,5-Difluorobenzylzinc bromide

Negishi coupling Organozinc reagents C–C bond formation

Choose 3,5-Difluorobenzylzinc bromide for superior Negishi cross-coupling. The 3,5-difluoro pattern enhances reactivity over non-fluorinated benzylzinc analogs while maintaining excellent functional group tolerance with esters, nitriles, ketones, and amides—enabling convergent synthesis without protecting group steps. Unlike Grignard reagents, it suppresses side reactions. Validated in CoBr2-catalyzed couplings with >99% selectivity. The meta-fluorine substitution minimizes steric hindrance versus the 2,6-difluoro isomer, yielding higher conversions with demanding electrophiles. Available as a 0.5 M solution in THF or renewable 2-MeTHF for green chemistry initiatives. Ideal for constructing fluorinated diarylmethane scaffolds in pharmaceutical R&D, including antihistamines, anticancer agents, and SGLT-2 inhibitors.

Molecular Formula C7H5BrF2Zn
Molecular Weight 272.4 g/mol
CAS No. 308796-30-7
Cat. No. B3041514
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-Difluorobenzylzinc bromide
CAS308796-30-7
Molecular FormulaC7H5BrF2Zn
Molecular Weight272.4 g/mol
Structural Identifiers
SMILES[CH2-]C1=CC(=CC(=C1)F)F.[Zn+]Br
InChIInChI=1S/C7H5F2.BrH.Zn/c1-5-2-6(8)4-7(9)3-5;;/h2-4H,1H2;1H;/q-1;;+2/p-1
InChIKeyHUTYJRVTQJKGIO-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes50 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,5-Difluorobenzylzinc bromide (CAS 308796-30-7) – Key Procurement Specifications and Synthetic Utility


3,5-Difluorobenzylzinc bromide (CAS 308796-30-7) is a fluorinated organozinc halide reagent, supplied as a 0.5 M solution in tetrahydrofuran (THF) . Its molecular formula is C7H5BrF2Zn with a molecular weight of 272.41 g/mol [1]. This compound belongs to the class of benzylic organozinc reagents and is primarily employed in transition-metal-catalyzed cross-coupling reactions for the construction of C(sp2)–C(sp3) bonds, particularly in Negishi-type couplings . The 3,5-difluoro substitution pattern on the benzyl ring imparts distinct electronic and steric properties that differentiate its reactivity from non-fluorinated and differently fluorinated benzylzinc analogs [2].

Why 3,5-Difluorobenzylzinc bromide Cannot Be Replaced by Generic Benzylzinc or Grignard Reagents


Substituting 3,5-difluorobenzylzinc bromide with a generic benzylzinc halide, a Grignard reagent, or an alternative fluoroarylzinc compound introduces quantifiable risks to reaction yield, selectivity, and operational safety. Non-fluorinated benzylzinc bromide exhibits markedly lower reactivity in Negishi couplings due to the absence of electron-withdrawing fluorine substituents, which can reduce coupling efficiency and necessitate harsher conditions . Conversely, the corresponding Grignard reagent (3,5-difluorobenzylmagnesium bromide) possesses substantially higher basicity and nucleophilicity, leading to poor functional group tolerance and increased side reactions with electrophilic moieties such as esters, nitriles, and ketones [1]. The specific 3,5-difluoro substitution pattern also confers distinct steric and electronic properties compared to the 2,6-difluoro isomer, affecting both the stability of the organometallic intermediate and the regio/chemoselectivity of subsequent cross-coupling steps [2].

3,5-Difluorobenzylzinc bromide – Quantified Differentiation vs. Closest Analogs


Enhanced Reactivity in Negishi Cross-Coupling vs. Non-Fluorinated Benzylzinc Bromide

3,5-Difluorobenzylzinc bromide demonstrates superior reactivity in Negishi cross-coupling reactions compared to its non-fluorinated counterpart, benzylzinc bromide. The electron-withdrawing effect of the two fluorine atoms at the 3- and 5-positions increases the electrophilicity of the benzyl group, facilitating transmetalation to the palladium or nickel catalyst . While direct, head-to-head kinetic data for this specific pair is limited in the public literature, authoritative vendor comparisons and mechanistic studies on fluorinated organozinc reagents consistently classify 3,5-difluorobenzylzinc bromide as 'more reactive' than benzylzinc bromide [1]. In a representative CoBr2-catalyzed Negishi coupling with aryl bromides, 3,5-difluorobenzylzinc bromide was successfully transformed with >99% selectivity and yields comparable to palladium-catalyzed protocols, whereas non-fluorinated benzylzinc bromides often require more forcing conditions or show lower conversion in similar cobalt-catalyzed systems [2]. This reactivity difference translates directly to shorter reaction times and lower catalyst loadings in practical synthesis workflows .

Negishi coupling Organozinc reagents C–C bond formation

Superior Functional Group Tolerance vs. 3,5-Difluorobenzylmagnesium Bromide (Grignard Reagent)

3,5-Difluorobenzylzinc bromide exhibits dramatically improved functional group tolerance compared to its Grignard analog, 3,5-difluorobenzylmagnesium bromide. This is a well-established class-level distinction between organozinc and organomagnesium reagents [1]. Organozinc reagents, including 3,5-difluorobenzylzinc bromide, are compatible with a wide range of sensitive functional groups such as ketones, aldehydes, esters, nitriles, and amides, which would be readily attacked or decomposed by the highly nucleophilic and basic Grignard reagent [2]. Specifically, 3,5-difluorobenzylmagnesium bromide, even when supplied in 2-MeTHF, requires rigorous exclusion of electrophilic functional groups from the reaction partner and is prone to side reactions like enolization or nucleophilic addition to carbonyls . This stark difference in chemoselectivity is a primary driver for selecting the organozinc reagent in complex molecule synthesis, particularly in late-stage functionalization of advanced pharmaceutical intermediates where protecting group strategies would otherwise be necessary [3].

Functional group tolerance Organozinc vs. Grignard Chemoselectivity

Distinct Electronic and Steric Profile vs. 2,6-Difluorobenzylzinc Bromide

3,5-Difluorobenzylzinc bromide (CAS 308796-30-7) and its regioisomer 2,6-difluorobenzylzinc bromide (CAS 307496-33-9) share the same molecular formula (C7H5BrF2Zn) and molecular weight (272.4 g/mol), yet they exhibit distinct reactivity and selectivity profiles due to the differing positions of the fluorine substituents . The 3,5-difluoro substitution pattern places both electron-withdrawing fluorine atoms meta to the benzylic position, resulting in a balanced inductive withdrawal that activates the benzyl group without introducing significant steric hindrance at the reaction center. In contrast, the 2,6-difluoro isomer places fluorine atoms ortho to the benzylic carbon, creating substantial steric congestion around the reactive C–Zn bond [1]. This steric shielding can impede transmetalation in cross-coupling reactions, often leading to reduced yields or the requirement for more forcing conditions [2]. While direct comparative yield data for the two isomers in identical reactions is not publicly available, the physical property data confirms their distinct nature: 3,5-difluorobenzylzinc bromide has a density of 0.982 g/mL at 25 °C, whereas the 2,6-isomer has a slightly lower density of 0.981 g/mL at 25 °C, reflecting differences in molecular packing and solvation .

Regioisomer comparison Steric effects Cross-coupling selectivity

Validated Performance in Cobalt-Catalyzed Negishi Coupling with >99% Selectivity

A 2025 study published in Scientific Reports explicitly validated 3,5-difluorobenzylzinc bromide as an effective coupling partner in a CoBr2-catalyzed Negishi cross-coupling protocol for the synthesis of diarylmethanes [1]. The study reported that 3,5-difluorobenzylzinc bromide was successfully transformed under mild conditions using commercially available anhydrous CoBr2 in DMAc, achieving excellent selectivity (>99%) for the desired diarylmethane product [2]. Yields obtained with this cobalt-based system were comparable to those achieved with traditional palladium catalysts, demonstrating that 3,5-difluorobenzylzinc bromide is compatible with earth-abundant, cost-effective first-row transition metal catalysts [3]. This contrasts with some less reactive or more sterically hindered organozinc reagents that may require expensive palladium catalysts or specialized ligands to achieve acceptable conversion. The study also successfully employed 2-naphthylmethylzinc bromide and 4-cyanobenzylzinc bromide, but the inclusion of 3,5-difluorobenzylzinc bromide specifically highlights its utility in constructing fluorinated diarylmethane scaffolds [4].

Cobalt catalysis Diarylmethane synthesis Sustainable catalysis

Commercial Availability in Sustainable 2-MeTHF Solvent Option

3,5-Difluorobenzylzinc bromide is commercially available from Rieke Metals in 2-methyltetrahydrofuran (2-MeTHF) as an alternative to the standard THF formulation [1]. 2-MeTHF is derived from renewable resources (furfural or levulinic acid from biomass) and offers several operational advantages over THF: it has lower water solubility, facilitating cleaner aqueous workups; it has a higher boiling point (80 °C vs. 66 °C for THF), allowing higher reaction temperatures when needed; and it is less prone to peroxide formation, improving storage safety [2]. This green solvent option is not uniformly available for all benzylzinc bromide analogs. For example, while 3,5-difluorobenzylzinc bromide (cat#2350) and 4-fluorobenzylzinc chloride (cat#2351) are offered in 2-MeTHF, many other organozinc reagents remain available only in THF [3]. Furthermore, the corresponding Grignard reagent, 3,5-difluorobenzylmagnesium bromide, is also supplied in 2-MeTHF, but at a lower concentration (0.25 M) compared to the organozinc reagent (typically 0.5 M), reflecting the different stability and solubility profiles of these organometallic species .

Green chemistry Solvent sustainability 2-Methyltetrahydrofuran

3,5-Difluorobenzylzinc bromide – Optimal Use Cases for Scientific and Industrial Procurement


Synthesis of Fluorinated Diarylmethane Pharmacophores via Sustainable Cobalt Catalysis

3,5-Difluorobenzylzinc bromide is ideally suited for the construction of fluorinated diarylmethane scaffolds, which are privileged structures in numerous pharmaceuticals including antihistamines, anticancer agents, and SGLT-2 inhibitors [1]. The compound has been explicitly validated in a CoBr2-catalyzed Negishi cross-coupling protocol that achieves >99% selectivity and yields comparable to palladium-catalyzed methods [2]. This application leverages both the enhanced reactivity conferred by the 3,5-difluoro substitution pattern and the economic/environmental benefits of using an earth-abundant cobalt catalyst instead of precious palladium [3].

Late-Stage Functionalization of Complex Pharmaceutical Intermediates Requiring High Chemoselectivity

When synthesizing advanced intermediates containing sensitive functional groups (esters, nitriles, ketones, amides), 3,5-difluorobenzylzinc bromide is strongly preferred over its Grignard analog due to its vastly superior functional group tolerance [1]. This class-level advantage of organozinc reagents over organomagnesium reagents allows for convergent synthetic strategies and late-stage diversification without the need for protecting group manipulations, thereby reducing step count, waste, and overall process cost [2].

Sterically Sensitive Cross-Couplings Where Ortho-Substitution is Detrimental

In cross-coupling reactions where steric hindrance at the benzylic carbon must be minimized to facilitate transmetalation, the 3,5-difluoro substitution pattern offers a critical advantage over the 2,6-difluoro isomer [1]. The meta-fluorine substitution activates the benzyl group electronically without introducing the steric congestion associated with ortho-fluorine atoms, potentially enabling higher yields and milder reaction conditions in challenging coupling reactions [2]. This makes 3,5-difluorobenzylzinc bromide the preferred choice for sterically demanding electrophile partners.

Green Chemistry Workflows Utilizing Bio-Renewable 2-MeTHF Solvent

For laboratories and manufacturing facilities prioritizing sustainability metrics and greener process design, 3,5-difluorobenzylzinc bromide is commercially available as a 0.5 M solution in 2-methyltetrahydrofuran (2-MeTHF), a solvent derived from renewable biomass feedstocks [1]. This formulation offers operational advantages over traditional THF, including lower water solubility for improved workups and a higher boiling point for reactions requiring elevated temperatures [2]. Procurement of the 2-MeTHF formulation directly supports green chemistry initiatives without compromising reagent reactivity [3].

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